molecular formula C7H6FN3 B3174236 4-Fluoro-3-hydrazino-benzonitrile CAS No. 952289-97-3

4-Fluoro-3-hydrazino-benzonitrile

Cat. No. B3174236
CAS RN: 952289-97-3
M. Wt: 151.14
InChI Key: UKTRPYSGZBRXIG-UHFFFAOYSA-N
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Description

4-Fluoro-3-hydrazino-benzonitrile is a chemical compound with the molecular formula C7H6FN3. It has a molecular weight of 151.14 . It is used as a building block in organic chemistry .


Physical And Chemical Properties Analysis

4-Fluoro-3-hydrazino-benzonitrile is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

Selective Continuous Flow Iodination

A study described the iodination of a closely related compound, demonstrating the utility of specific fluorinated benzonitriles in the selective synthesis of iodinated products under continuous flow conditions. This highlights the potential use of 4-Fluoro-3-hydrazino-benzonitrile in facilitating the selective introduction of iodine into organic molecules, which can be crucial in the synthesis of various pharmaceuticals and research chemicals (Dunn et al., 2018).

Influence of Fluoro Substitution on Internal Conversion

Another study focused on the effect of fluoro-substitution in phenyl rings on fluorescence quantum yields and decay times, demonstrating how such modifications can significantly alter the photophysical properties of organic molecules. This suggests potential research applications of 4-Fluoro-3-hydrazino-benzonitrile in studying and developing materials with specific optical properties for use in sensors, organic electronics, and fluorescence-based applications (Druzhinin et al., 2001).

New Practical Synthesis of Indazoles

Research on the condensation reactions involving similar benzonitrile derivatives has led to new methods for synthesizing indazoles, a class of nitrogen-containing heterocycles with significant pharmaceutical applications. This illustrates the role that fluoro-benzonitrile derivatives, such as 4-Fluoro-3-hydrazino-benzonitrile, could play in novel synthetic routes to medically relevant compounds (Lukin et al., 2006).

Fluorous Synthetic Route to Benzisoxazoles and Benzoxazines

A study leveraging the properties of fluorous tags in the synthesis of benzisoxazoles and benzoxazines points towards the utility of fluoro-benzonitriles in facilitating clean, efficient synthetic pathways. This approach can be particularly useful in green chemistry, where the ease of separation and recyclability of reactants and catalysts are of paramount importance (Ang et al., 2013).

Synthesis of High-Performance Polymers

Another application is in the synthesis of high-performance polymers, where a study detailed the preparation of polymers from a fluoro-benzonitrile derivative. This underlines the importance of such compounds in the development of materials with exceptional thermal and optical properties, suitable for engineering and membrane applications (Xiao et al., 2003).

Safety and Hazards

While specific safety data for 4-Fluoro-3-hydrazino-benzonitrile is not available, general safety measures for handling similar chemical compounds include avoiding inhalation, ingestion, or skin contact, and using personal protective equipment .

properties

IUPAC Name

4-fluoro-3-hydrazinylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN3/c8-6-2-1-5(4-9)3-7(6)11-10/h1-3,11H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKTRPYSGZBRXIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)NN)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-hydrazinylbenzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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